molecular formula C14H15Cl2N3OS B2611598 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide CAS No. 392244-78-9

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide

Cat. No. B2611598
CAS RN: 392244-78-9
M. Wt: 344.25
InChI Key: YWFNEXNOVUZAHA-UHFFFAOYSA-N
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Description

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide, also known as DTT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Herbicidal Activity

Research on derivatives of thiadiazole compounds has shown promising herbicidal activities against a variety of weeds. The introduction of chiral active units in these compounds has been found to improve herbicidal activities, highlighting the potential for further optimization in this area (Duan et al., 2010).

Antiviral and Antimicrobial Activities

Several studies have identified thiadiazole derivatives with significant antiviral properties, including activity against Herpes simplex virus type-1 (HSV-1). These findings underscore the potential for developing new antiviral agents based on thiadiazole chemistry (Dawood et al., 2011). Additionally, the antimicrobial potential of these compounds against various bacterial and fungal strains suggests a broad spectrum of applicability in combating microbial infections (Sah et al., 2014).

Anti-inflammatory and Analgesic Activities

The exploration of 1,3,4-thiadiazoles as anti-inflammatory and analgesic agents has produced compounds with significant activities, some comparable to ibuprofen, indicating their potential in pain management and inflammation reduction without the side effects associated with traditional NSAIDs (Shkair et al., 2016).

Anticancer Activity

Thiadiazole derivatives incorporating pyrazole moiety have shown promising anticancer activity, particularly against breast carcinoma cell lines. These compounds present a new avenue for cancer therapy, with specific derivatives exhibiting significant inhibitory effects on tumor cell growth (Gomha et al., 2015).

Corrosion Inhibition

Research into the application of thiadiazoles for corrosion inhibition has uncovered compounds that effectively protect metals in acidic environments. This suggests their utility in industrial applications where metal preservation is critical (Bentiss et al., 2007).

properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3OS/c1-3-8(4-2)12(20)17-14-19-18-13(21-14)10-6-5-9(15)7-11(10)16/h5-8H,3-4H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFNEXNOVUZAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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